
3-bromo-2-(difluoromethyl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(difluoromethyl)-4-methylpyridine, also known as BMFP, is a heterocyclic aromatic compound with a pyridine core and a bromo substituent. It is a strong Lewis acid and has been used in a variety of applications, including as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a ligand in coordination chemistry. BMFP has also been studied for its potential therapeutic applications in the treatment of cancer and other diseases.
科学的研究の応用
3-bromo-2-(difluoromethyl)-4-methylpyridine has been studied for its potential therapeutic applications in the treatment of cancer and other diseases. It has been found to act as an inhibitor of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. This compound has also been studied for its ability to induce apoptosis (programmed cell death) in cancer cells, and it has been found to possess anti-angiogenic properties, which means that it can inhibit the growth of new blood vessels that are needed for tumor growth. This compound has also been studied for its potential use as an anti-inflammatory agent, and it has been found to have anti-allergic and anti-asthmatic effects.
作用機序
The mechanism of action of 3-bromo-2-(difluoromethyl)-4-methylpyridine is not fully understood, but it is believed to involve the inhibition of tyrosine kinase, which is an enzyme involved in the growth and proliferation of cancer cells. This compound binds to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. This inhibition of the enzyme leads to the inhibition of the growth and proliferation of cancer cells. This compound also induces apoptosis in cancer cells, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. This compound has been found to reduce inflammation in the lungs of mice, and it has also been found to reduce the production of pro-inflammatory cytokines, which are proteins that are involved in the body's inflammatory response. This compound has also been found to reduce the formation of new blood vessels (angiogenesis) in mouse models of cancer, which can inhibit the growth and spread of tumors. This compound has also been found to reduce the size of tumors in mouse models of cancer.
実験室実験の利点と制限
The use of 3-bromo-2-(difluoromethyl)-4-methylpyridine in laboratory experiments has several advantages. This compound is a relatively inexpensive compound, and it is readily available. This compound is also a strong Lewis acid and can be used as a catalyst in organic synthesis. However, there are some limitations to the use of this compound in laboratory experiments. This compound is highly toxic and should be handled with caution. Additionally, this compound is a strong acid and can cause skin and eye irritation.
将来の方向性
The potential therapeutic applications of 3-bromo-2-(difluoromethyl)-4-methylpyridine are still being explored. Further research is needed to understand the mechanism of action of this compound and to determine its efficacy in the treatment of various diseases. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to determine its safety and toxicity profile. Finally, further research is needed to develop new and improved methods of synthesis for this compound, as well as new and improved methods of delivery.
合成法
3-bromo-2-(difluoromethyl)-4-methylpyridine can be synthesized by a variety of methods. One method involves the reaction of 2-bromo-3-methylpyridine with sodium difluoromethanesulfinate in aqueous acetic acid. This reaction yields a mixture of this compound and 2-bromo-3-methyl-4-difluoromethylpyridine, which can be separated by chromatography. Other methods of synthesis include the reaction of 4-methylpyridine with bromine and sodium difluoromethanesulfinate, and the reaction of 2-bromo-3-methylpyridine with difluoromethylmagnesium bromide.
特性
IUPAC Name |
3-bromo-2-(difluoromethyl)-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-3-11-6(5(4)8)7(9)10/h2-3,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQIGFXYCGVAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

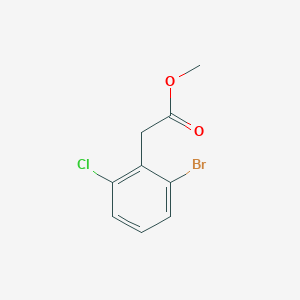
![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)
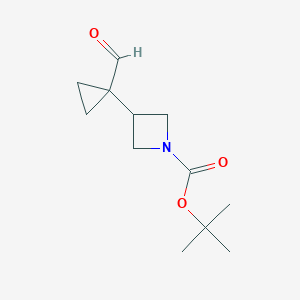


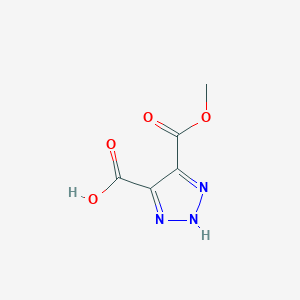
![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)
![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)
![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)
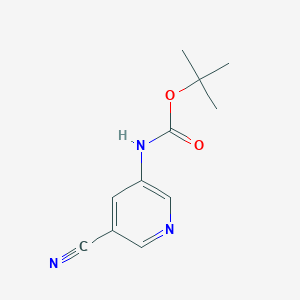

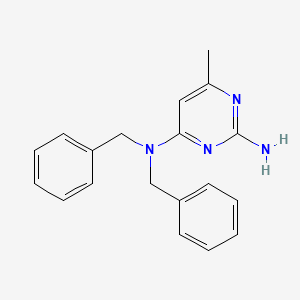
![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)